2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-5-[(4-fluorophenyl)methoxy]-1-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O5/c1-28-15-25(33-16-18-2-5-20(27)6-3-18)22(31)13-21(28)26(32)30-10-8-29(9-11-30)14-19-4-7-23-24(12-19)35-17-34-23/h2-7,12-13,15H,8-11,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOGMYWNLXCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a benzo[d][1,3]dioxole moiety and a pyridine derivative. The structural complexity suggests multiple points of interaction with biological targets, which may influence its pharmacological effects.
Molecular Formula
- C21H21N3O4
Key Functional Groups
- Piperazine ring
- Benzo[d][1,3]dioxole moiety
- Pyridine derivative with fluorobenzyl ether
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. Notably, a study demonstrated that piperazine derivatives could effectively inhibit PARP1 activity, a crucial enzyme in DNA repair mechanisms, leading to increased cancer cell sensitivity to chemotherapeutic agents .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Olaparib | 1.0 | PARP1 inhibitor |
| Hybrid C2 | 0.9 | Enhanced PARP1 inhibition |
| 2-(...)-one | TBD | Potential PARP1 inhibition (to be studied) |
2. Neuropharmacological Effects
Compounds similar to the target molecule have been investigated for their neuropharmacological effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to potential applications in treating mood disorders and anxiety .
3. Antimicrobial Activity
The antimicrobial properties of related benzodioxole-containing compounds have been documented. These compounds demonstrated varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure likely contributes to their ability to disrupt bacterial membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as PARP1, leading to increased apoptosis in cancer cells.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Membrane Disruption : The hydrophobic nature of certain groups may allow the compound to penetrate microbial membranes, leading to cell death.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Olaparib Derivatives : A study evaluated various olaparib derivatives for their PARP1 inhibitory activity and found that modifications in the piperazine structure significantly affected potency .
- Benzodioxole Compounds : Research on benzodioxole derivatives highlighted their antimicrobial properties and potential applications in treating infections caused by resistant bacteria .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit significant antidepressant properties. The incorporation of the benzo[d][1,3]dioxole group may enhance this effect by interacting with serotonin receptors, as seen in studies involving similar compounds .
Anticancer Properties
The compound's structure suggests potential anticancer activity. A study on related piperazine derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of the benzo[d][1,3]dioxole component with cancer-related pathways are an area of active investigation.
Neuropharmacological Effects
Compounds similar to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one have shown promise as modulators of neurotransmitter systems, particularly in the treatment of anxiety and depression. The piperazine ring plays a crucial role in these interactions, making it a target for further research into neuropharmacological applications .
Synthesis and Structural Studies
Recent advancements in synthetic methodologies have facilitated the production of this compound. Techniques such as multicomponent reactions and targeted synthesis have been employed to optimize yield and purity. Structural studies using techniques like NMR spectroscopy have provided insights into the conformational dynamics of the compound, which may influence its biological activity .
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of a piperazine-based derivative similar to this compound in treating major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms compared to placebo controls . This suggests that the structural features present in this compound could be beneficial for developing new antidepressant therapies.
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .
Q & A
Q. What foundational synthetic routes are used to prepare this compound?
- Synthesis involves: (i) Piperazine functionalization : Reacting 1-(4-fluorobenzyl)piperazine with a carbonylating agent (e.g., phosgene equivalent) under anhydrous conditions . (ii) Coupling reactions : Introducing the benzodioxole-methyl group via nucleophilic substitution or reductive amination . (iii) Pyridinone core formation : Cyclization using microwave-assisted methods or acid catalysis . Key reagents include DCM , DIEA , and catalysts like Pd for cross-coupling .
Q. Which analytical techniques are critical for monitoring synthesis and purity?
- Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and isolate intermediates. Mass spectrometry (MS) and elemental analysis confirm molecular weight and purity . For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients resolves impurities .
Advanced Research Questions
Q. How can multi-step synthetic routes be optimized to improve yield and scalability?
- Critical steps :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates (e.g., thiazolidinones) .
- Optimize catalyst loading (e.g., Pd for cross-coupling) to reduce byproducts .
- Employ microwave-assisted synthesis to accelerate cyclization steps (e.g., pyridinone formation) .
- Purification : Combine flash chromatography (silica gel, 10% MeOH/DCM) and recrystallization (Et₂O/hexane) for high-purity final products .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Example: If computational docking suggests FAAH inhibition , but in vitro assays show weak activity: (i) Validate target engagement using radioligand binding assays . (ii) Perform metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation . (iii) Explore off-target effects via kinase profiling panels .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzodioxole and fluorobenzyl groups?
- Methodology :
- Synthesize analogs with electron-withdrawing substituents (e.g., Cl, CF₃) on the benzodioxole to test metabolic stability .
- Replace the 4-fluorobenzyl group with bulky aryl groups (e.g., biphenyl) to assess steric effects on target binding .
- Use molecular dynamics simulations to correlate substituent effects with conformational flexibility .
Q. How can purification challenges due to polar functional groups be mitigated?
- Solutions :
- For hydrophilic intermediates, use ion-pair chromatography (e.g., TFA as counterion) .
- Employ size-exclusion chromatography (SEC) to separate high-MW byproducts .
- Optimize solvent systems (e.g., DMF/EtOAc) to improve crystallization of polar derivatives .
Q. What advanced biological assays are recommended beyond standard cytotoxicity screening?
- Mechanistic studies :
- Enzyme inhibition assays (e.g., FAAH activity via LC-MS detection of substrate hydrolysis) .
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- In vivo pharmacokinetics using rodent models to assess bioavailability and tissue distribution .
Q. How can metabolic stability and toxicity risks be systematically evaluated?
- Methods :
- Hepatocyte incubation assays to measure CYP450-mediated metabolism .
- Reactive metabolite screening (e.g., glutathione trapping assays) to identify toxic intermediates .
- hERG channel inhibition assays to assess cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
